molecular formula C15H14N6 B14236722 [(1S,3S)-1,3-diazido-3-phenylpropyl]benzene CAS No. 229018-03-5

[(1S,3S)-1,3-diazido-3-phenylpropyl]benzene

Cat. No.: B14236722
CAS No.: 229018-03-5
M. Wt: 278.31 g/mol
InChI Key: YEBRGEJEELPMQG-GJZGRUSLSA-N
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Description

[(1S,3S)-1,3-diazido-3-phenylpropyl]benzene is an organic compound with the molecular formula C15H14N6 and a molecular weight of 278.312 g/mol It is characterized by the presence of two azido groups and a phenyl group attached to a propyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1S,3S)-1,3-diazido-3-phenylpropyl]benzene typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the azidation of a suitable precursor, such as a halogenated phenylpropyl compound, using sodium azide in the presence of a suitable solvent like dimethylformamide (DMF) or acetonitrile. The reaction is usually carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

[(1S,3S)-1,3-diazido-3-phenylpropyl]benzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[(1S,3S)-1,3-diazido-3-phenylpropyl]benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of [(1S,3S)-1,3-diazido-3-phenylpropyl]benzene involves the reactivity of its azido groups. These groups can undergo cycloaddition reactions with alkynes to form triazoles, a reaction commonly known as the Huisgen cycloaddition or click chemistry. This reactivity makes it useful for bioconjugation and labeling applications. The molecular targets and pathways involved depend on the specific application and the nature of the molecules it interacts with .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its ability to participate in click chemistry reactions makes it particularly valuable in various scientific and industrial applications .

Properties

CAS No.

229018-03-5

Molecular Formula

C15H14N6

Molecular Weight

278.31 g/mol

IUPAC Name

[(1S,3S)-1,3-diazido-3-phenylpropyl]benzene

InChI

InChI=1S/C15H14N6/c16-20-18-14(12-7-3-1-4-8-12)11-15(19-21-17)13-9-5-2-6-10-13/h1-10,14-15H,11H2/t14-,15-/m0/s1

InChI Key

YEBRGEJEELPMQG-GJZGRUSLSA-N

Isomeric SMILES

C1=CC=C(C=C1)[C@H](C[C@@H](C2=CC=CC=C2)N=[N+]=[N-])N=[N+]=[N-]

Canonical SMILES

C1=CC=C(C=C1)C(CC(C2=CC=CC=C2)N=[N+]=[N-])N=[N+]=[N-]

Origin of Product

United States

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